molecular formula C8H7F2N3 B3038733 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine CAS No. 891831-55-3

2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B3038733
CAS No.: 891831-55-3
M. Wt: 183.16 g/mol
InChI Key: UTJQNINOXMUSDN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. The presence of the difluoromethyl group in this compound introduces unique chemical properties, making it of interest in various fields of scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with histone deacetylases (HDACs), leading to the inhibition of these enzymes . This interaction is significant because HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by this compound can lead to increased acetylation of histone proteins, resulting in changes in gene expression . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as HDACs, and inhibits their activity . This inhibition occurs through the formation of stable complexes between the compound and the enzyme, which prevents the enzyme from interacting with its natural substrates. Furthermore, the binding of this compound to HDACs can lead to changes in gene expression by increasing the acetylation levels of histone proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of the compound from the body. Additionally, the interactions of this compound with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with solute carrier (SLC) transporters, which facilitate its uptake and distribution across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it can interact with nuclear enzymes such as HDACs, thereby influencing gene expression and chromatin structure. The precise localization of this compound is essential for its role in regulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzodiazole, reacts with a difluoromethylating agent like TMSCF2H (trimethylsilyl difluoromethyl) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various difluoromethylated benzodiazole derivatives, amine derivatives, and substituted benzodiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-1,3-benzodiazol-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-1H-1,3-benzodiazol-5-amine: Contains a chloromethyl group instead of a difluoromethyl group.

    2-(Methyl)-1H-1,3-benzodiazol-5-amine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound in various applications, particularly in drug development and materials science .

Properties

IUPAC Name

2-(difluoromethyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJQNINOXMUSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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